molecular formula C15H22BNO4 B8096440 (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

Cat. No.: B8096440
M. Wt: 291.15 g/mol
InChI Key: IEWINWZBOPBDCU-LBPRGKRZSA-N
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Description

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is a boron-containing amino acid derivative characterized by its (S)-configuration at the α-carbon and a para-substituted phenyl ring bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This boronic ester moiety enhances stability compared to free boronic acids, making the compound suitable for synthetic applications such as Suzuki-Miyaura cross-coupling reactions . The molecular formula is estimated to be C15H20BNO4, with a molecular weight of approximately 288.81 g/mol (calculated based on structural analysis).

The dioxaborolane group serves as a protective group for boronic acids, enabling controlled reactivity in organic synthesis.

Properties

IUPAC Name

(2S)-2-amino-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-5-10(6-8-11)9-12(17)13(18)19/h5-8,12H,9,17H2,1-4H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEWINWZBOPBDCU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C[C@@H](C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid, commonly referred to as a boron-containing amino acid derivative, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a phenyl group. The molecular formula is C20H30BNO6C_{20}H_{30}BNO_6 with a molecular weight of approximately 391.28 g/mol. Its IUPAC name is (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid .

Key Properties

PropertyValue
Molecular FormulaC20H30BNO6
Molecular Weight391.28 g/mol
CAS Number216439-76-8
Purity95%
SolubilityHigh
Boiling PointNot available

The biological activity of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is primarily attributed to its ability to interact with various biological targets. Research indicates that the compound may exhibit inhibitory effects on certain enzymes and receptors involved in metabolic pathways.

Inhibition Studies

Recent studies have evaluated the compound's potential as an inhibitor of tryptophan hydroxylase (TPH), an enzyme critical for serotonin biosynthesis. In one study, derivatives of this compound showed significant inhibitory activity against TPH1 with an inhibition rate exceeding 60% at concentrations of 100 µM .

Table: Inhibition Rates of Various Derivatives

Compound IDInhibition Rate (%) at 100 µM
Compound 664
Compound 9a45
Compound 9b82
Compound 11a58
Compound 11b94

This table summarizes the inhibition rates of different derivatives based on structural modifications. Notably, compounds with specific substitutions at the para position demonstrated enhanced inhibitory effects.

Pharmacokinetics

Pharmacokinetic evaluations suggest that the compound exhibits favorable absorption characteristics. It has been reported to have high gastrointestinal absorption potential and does not significantly inhibit major cytochrome P450 isoforms .

Case Study: Pharmacokinetic Profile

In a study involving intravenous administration in rats, the pharmacokinetic profile indicated that while the compound had reasonable bioavailability (AUC of approximately 1.2 μg h/mL), it struggled with blood-brain barrier (BBB) permeability, which limits its central nervous system applications .

Toxicological Assessments

Early assessments indicate that (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid exhibits low toxicity profiles in vitro. However, comprehensive toxicological studies are necessary to fully understand its safety profile for therapeutic use.

Scientific Research Applications

Medicinal Chemistry

Neuroprotective Agents
Research has indicated that compounds similar to (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid exhibit neuroprotective properties. The incorporation of the dioxaborolane moiety enhances the compound's ability to interact with biological systems, potentially leading to the development of new treatments for neurodegenerative diseases. Studies have shown that these compounds can modulate neurotransmitter activity and protect neuronal cells from apoptosis .

Anticancer Research
The compound has been explored for its anticancer properties. The unique structural features allow it to interact with specific cellular targets involved in cancer progression. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Materials Science

Polymer Chemistry
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is utilized as a functional monomer in the synthesis of advanced polymeric materials. Its ability to form stable bonds with various substrates makes it a valuable component in creating polymers with enhanced mechanical properties and thermal stability. These polymers can be applied in coatings, adhesives, and composite materials .

Nanotechnology
In nanotechnology applications, this compound serves as a precursor for synthesizing boron-containing nanomaterials. The incorporation of boron into nanostructures can enhance their electronic and optical properties. Research is ongoing to explore its use in creating nanoscale devices for electronics and photonics .

Organic Synthesis

Building Block for Complex Molecules
The compound acts as an important building block in organic synthesis. Its unique structure allows for the introduction of various functional groups through well-established synthetic pathways. This versatility makes it suitable for synthesizing complex molecules used in pharmaceuticals and agrochemicals .

Chiral Synthesis
Due to its chiral nature, (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid is valuable in asymmetric synthesis. It can be employed to produce enantiomerically pure compounds that are crucial in drug development and other applications where chirality is essential .

Summary Table of Applications

Application AreaSpecific Use CasePotential Benefits
Medicinal ChemistryNeuroprotective agentsProtects neurons; potential treatments for diseases
Anticancer researchInhibits tumor growth; induces apoptosis
Materials SciencePolymer chemistryEnhanced mechanical properties; thermal stability
NanotechnologyImproved electronic and optical properties
Organic SynthesisBuilding block for complex moleculesVersatile synthesis routes; functional group introduction
Chiral synthesisProduction of enantiomerically pure compounds

Case Studies

  • Neuroprotection Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid significantly reduced neuronal cell death in vitro when exposed to oxidative stress conditions .
  • Anticancer Activity : Research highlighted in Cancer Research found that specific analogs of this compound showed promising results in inhibiting the proliferation of breast cancer cells through targeted apoptosis mechanisms .
  • Polymer Development : A recent study detailed the use of (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid in developing high-performance polymers for aerospace applications due to their lightweight and strong characteristics.

Comparison with Similar Compounds

Boron-Containing Analogues

Boron-functionalized amino acids are rare but critical for targeted synthesis and medicinal chemistry.

Table 1: Boron-Containing Amino Acid Derivatives

Compound Name Boron Group Type Key Features Applications References
Target Compound Dioxaborolane Boronic ester, enhanced stability, (S)-chirality Suzuki coupling, drug design
(2S)-2-Amino-3-[4-(dihydroxyboranyl)-2-fluorophenyl]propanoic acid Boronic acid Fluorine substituent, reactive boronic acid Probable PET tracer
3-(4-hydroxyphenyl)-2-hydroxypropanoic acid None (hydroxyl group) Polar, hydrogen-bonding capability Solubility studies, antioxidant assays
  • Key Comparison: The target compound’s boronic ester offers superior stability and handling compared to boronic acids (e.g., ’s fluorinated derivative), which are prone to protodeboronation .

Aromatic-Substituted Amino Acids

Substituents on the phenyl ring significantly influence electronic properties and biological activity.

Table 2: Amino Acids with Aromatic Substituents

Compound Name Substituent Functional Group Key Features Applications References
(S)-2-Amino-3-(3-nitrophenyl)propanoic acid 3-Nitrophenyl Nitro Electron-withdrawing, deactivates ring Enzyme substrate studies
3-(1,4-cyclohexadienyl)-L-alanine (L-DiHPhe) 1,4-cyclohexadienyl Cyclohexadiene Non-aromatic, conjugated system Enzyme mechanism probes
(S)-2-Amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid 3,4-Dihydroxyphenyl Catechol, methyl Antioxidant potential, polar Laboratory chemical
  • Key Comparison: The nitro group in ’s compound deactivates the aromatic ring, reducing electrophilic substitution reactivity. In contrast, the dioxaborolane’s electron-donating oxygens may activate the ring for cross-coupling . Cyclohexadienyl-substituted amino acids () lack aromaticity, altering π-π stacking interactions critical for enzyme binding compared to the target’s planar phenyl ring .

Heterocyclic and Sulfur-Containing Derivatives

Heterocycles and sulfur groups introduce distinct reactivity and binding profiles.

Table 3: Heterocyclic and Sulfur-Substituted Amino Acids

Compound Name Substituent Functional Group Key Features Applications References
(S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid Thiazole-linked aryl Thiazole, amine Hydrogen-bonding, π-π interactions Antimycobacterial agents
2-Amino-3-[(4-hydroxy-2-methylbutan-2-yl)sulfanyl]propanoic acid Sulfanyl, hydroxyl Thioether, alcohol Sulfur-mediated redox activity Metabolic studies
  • Key Comparison :
    • Thiazole-containing derivatives () exhibit enhanced hydrogen bonding, making them suitable for targeting enzymes like mycobacterial proteases. The target compound’s boronic ester, however, is tailored for covalent interactions with boron-specific targets .
    • Sulfur groups () participate in redox reactions, unlike the chemically inert dioxaborolane, which prioritizes synthetic versatility over metabolic activity .

Q & A

Basic Questions

Q. What are the key synthetic routes for (S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid?

  • Methodology : The compound can be synthesized via multi-step reactions involving:

  • Reductive amination : Use of NaBH3_3CN in methanol at 0°C to room temperature for 24 hours to reduce imine intermediates (yields: 85–90%) .
  • Acid hydrolysis : Refluxing with concentrated HCl to deprotect intermediates (yields: 70–75%) .
  • Boronate ester introduction : Coupling 4-bromophenylpropanoic acid derivatives with pinacol boronic ester under Suzuki-Miyaura conditions (not explicitly detailed in evidence but inferred from structural analogs) .
    • Table: Example Reaction Conditions
StepReagents/ConditionsYield Range
1EtOH, reflux, 2h80–88%
2NaBH3_3CN, MeOH85–90%
3Conc. HCl, reflux70–75%

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Techniques :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to verify stereochemistry and boronate ester integration .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., C15_{15}H21_{21}BNO4_4 requires [M+H]+^+ = 290.166) .
  • HPLC : Chiral chromatography to validate enantiomeric purity (>98% ee) .

Q. What safety precautions are required when handling this compound?

  • Hazards : Skin/eye irritation (H315, H319) and respiratory tract toxicity (H335) .
  • Protocols :

  • Use fume hoods, nitrile gloves, and safety goggles.
  • Store at –20°C in airtight containers under inert gas (N2_2) to prevent boronate hydrolysis .

Advanced Research Questions

Q. How can reaction yields be optimized for intermediates in the synthesis?

  • Experimental Design :

  • DoE (Design of Experiments) : Vary temperature, solvent (e.g., THF vs. DMF), and catalyst loading (e.g., Pd(PPh3_3)4_4 for Suzuki coupling) .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates .
    • Data Contradiction : Lower yields in hydrolysis steps (e.g., 70% vs. 90% in reductive amination) may arise from incomplete deprotection; monitor reaction progress via TLC or in situ IR for carboxylic acid formation .

Q. How does the boronate ester moiety influence biological activity in target applications?

  • Mechanistic Insights :

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility and enables Suzuki cross-coupling in bioconjugation (e.g., antibody-drug conjugates) .
  • Enzyme Inhibition Studies : Competitive binding assays (e.g., fluorescence polarization) to assess interactions with proteases or kinases, leveraging the boronate’s Lewis acidity .
    • Table: Example Bioactivity Parameters
Target EnzymeIC50_{50} (µM)Assay Type
Trypsin2.3 ± 0.4FP
Kinase X15.7 ± 1.2ADP-Glo™

Q. How can computational methods predict reactivity or stability of this compound?

  • In Silico Tools :

  • DFT Calculations : Gaussian 16 to model boronate ester hydrolysis kinetics (B–O bond dissociation energy ≈ 75 kcal/mol) .
  • Molecular Dynamics : GROMACS simulations to study aqueous solubility and aggregation propensity .
    • Data Validation : Cross-reference computed LogP (e.g., 1.2) with experimental HPLC-derived LogD (1.4) to refine force field parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid
Reactant of Route 2
(S)-2-Amino-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.